

A Technical Guide to the Synthesis and Purification of GwtInsagyllgpppalala-CONH₂

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Compound of Interest

Compound Name: GwtInsagyllgpppalala-conh2

Cat. No.: B115841

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for the chemical synthesis, purification, and characterization of the novel peptide amide,

GwtInsagyllgpppalala-CONH₂. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in peptide chemistry and drug development.

Introduction to Peptide Synthesis

The synthesis of long-chain peptides such as **GwtInsagyllgpppalala-CONH₂** is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of protected amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). The C-terminal amide of the target peptide necessitates the use of a specialized resin, such as Rink Amide resin, which yields a C-terminal amide upon cleavage. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is employed for the temporary protection of the N-terminal α -amino group of the incoming amino acids.

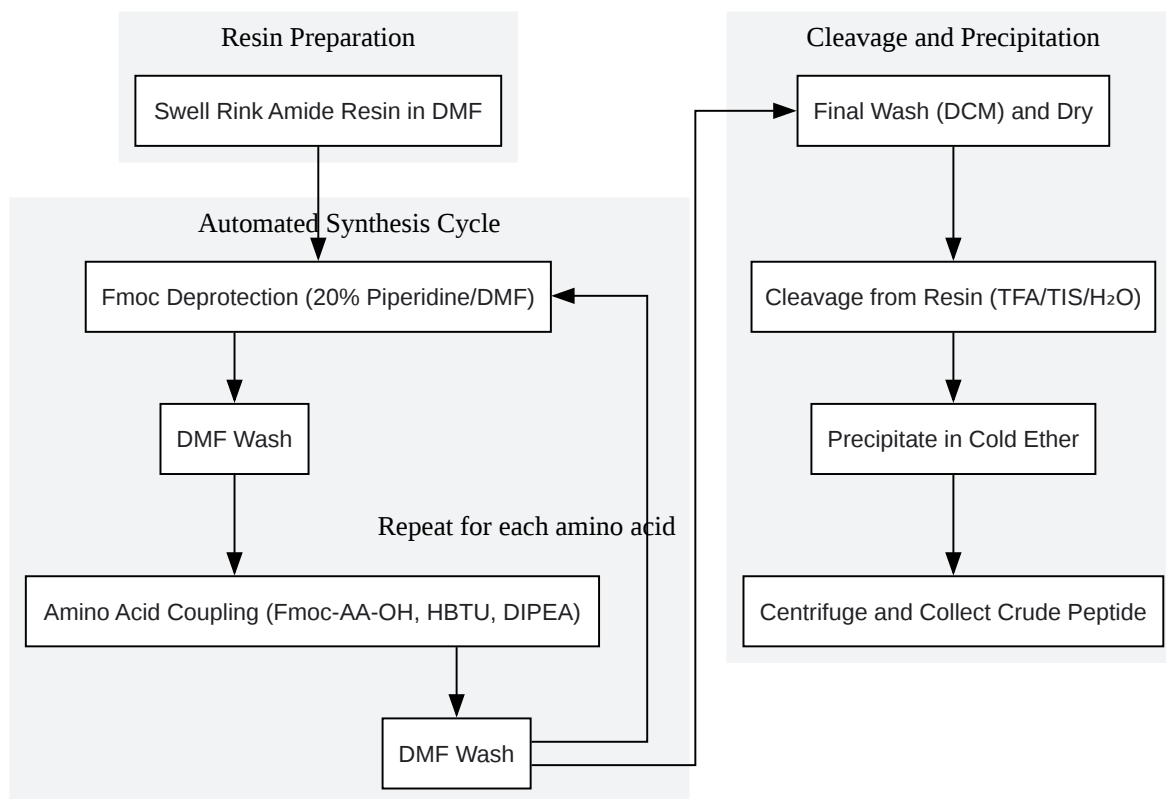
Materials and Reagents

The following table summarizes the key reagents and their specifications for the synthesis and purification process.

Reagent/Material	Specification	Supplier	Purpose
Rink Amide MBHA Resin	100-200 mesh, 0.5-0.8 mmol/g	Major Resin Suppliers	Solid support for peptide synthesis
Fmoc-protected Amino Acids	Standard side-chain protection (e.g., Trt, Boc, tBu)	Major Chemical Suppliers	Building blocks for peptide chain
HBTU	N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate	Major Chemical Suppliers	Coupling reagent
DIPEA	N,N-Diisopropylethylamine	Reagent Grade	Activation base
Piperidine	20% (v/v) in DMF	Reagent Grade	Fmoc deprotection
DMF	Dimethylformamide	Peptide Synthesis Grade	Primary solvent
DCM	Dichloromethane	Reagent Grade	Resin washing
TFA	Trifluoroacetic acid	Reagent Grade	Cleavage reagent
TIS	Triisopropylsilane	Reagent Grade	Scavenger
H ₂ O	Deionized	---	Scavenger
Acetonitrile (ACN)	HPLC Grade	Major Chemical Suppliers	HPLC mobile phase
Formic Acid (FA)	0.1% (v/v) in H ₂ O and ACN	LC-MS Grade	HPLC mobile phase modifier

Experimental Protocols

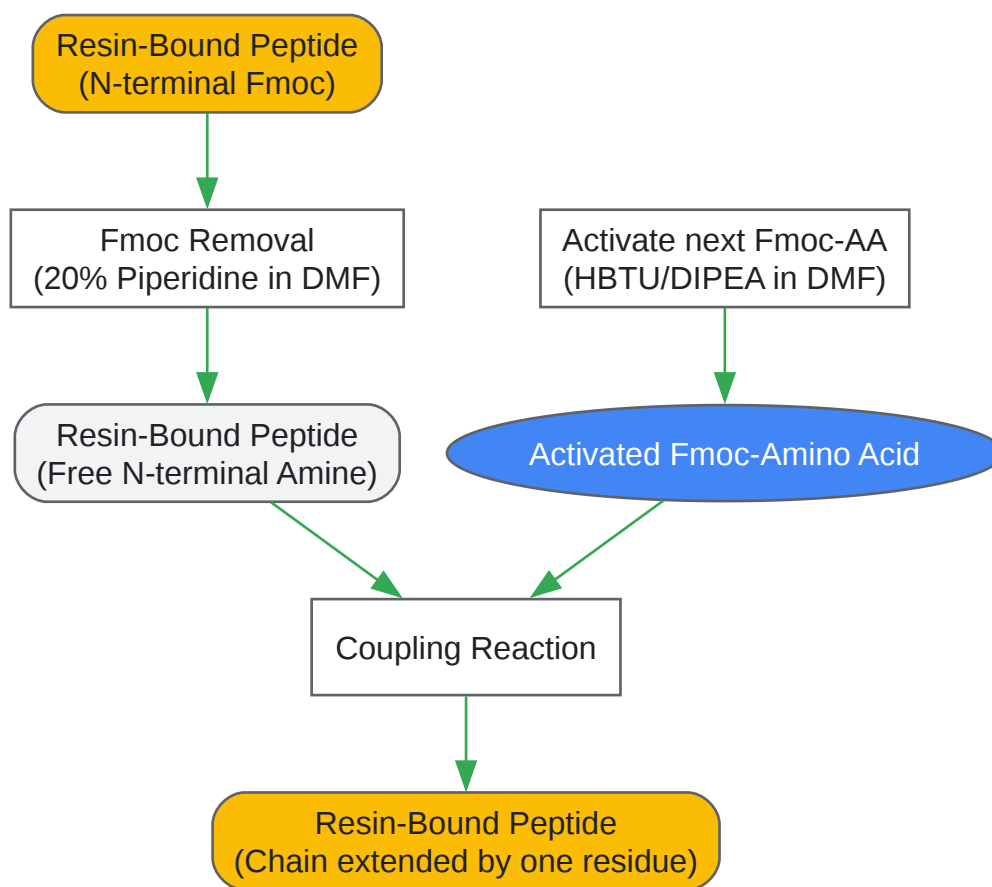
The synthesis is performed on an automated peptide synthesizer. The following workflow diagram illustrates the key steps in the process.



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Diagram 1: Overall workflow for the solid-phase synthesis of **GwtInsagylgpppalala-CONH2**.

A more detailed view of a single coupling cycle is provided below.



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Diagram 2: Key steps within a single Fmoc-SPPS amino acid coupling cycle.

- The dried, peptide-bound resin is treated with a cleavage cocktail.
- Cleavage Cocktail Composition: 95% TFA, 2.5% TIS, 2.5% H₂O.
- The mixture is gently agitated for 2-3 hours at room temperature.
- The resin is filtered, and the filtrate (containing the peptide) is collected.
- The peptide is precipitated by adding the filtrate to a 50-fold excess of cold diethyl ether.
- The suspension is centrifuged, the ether is decanted, and the crude peptide pellet is washed with cold ether and dried.

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter	Condition
Column	C18, 10 μ m, 250 x 22 mm
Mobile Phase A	0.1% Formic Acid in H ₂ O
Mobile Phase B	0.1% Formic Acid in Acetonitrile (ACN)
Flow Rate	20 mL/min
Detection	220 nm
Gradient	See Table below

Preparative HPLC Gradient:

Time (min)	% Mobile Phase B
0	20
5	20
50	60
55	100
60	100

Fractions corresponding to the major peak are collected, pooled, and lyophilized to yield the purified peptide.

Analysis and Characterization

The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Parameter	Condition
Column	C18, 5 μ m, 250 x 4.6 mm
Flow Rate	1 mL/min
Gradient	5-95% Mobile Phase B over 30 min

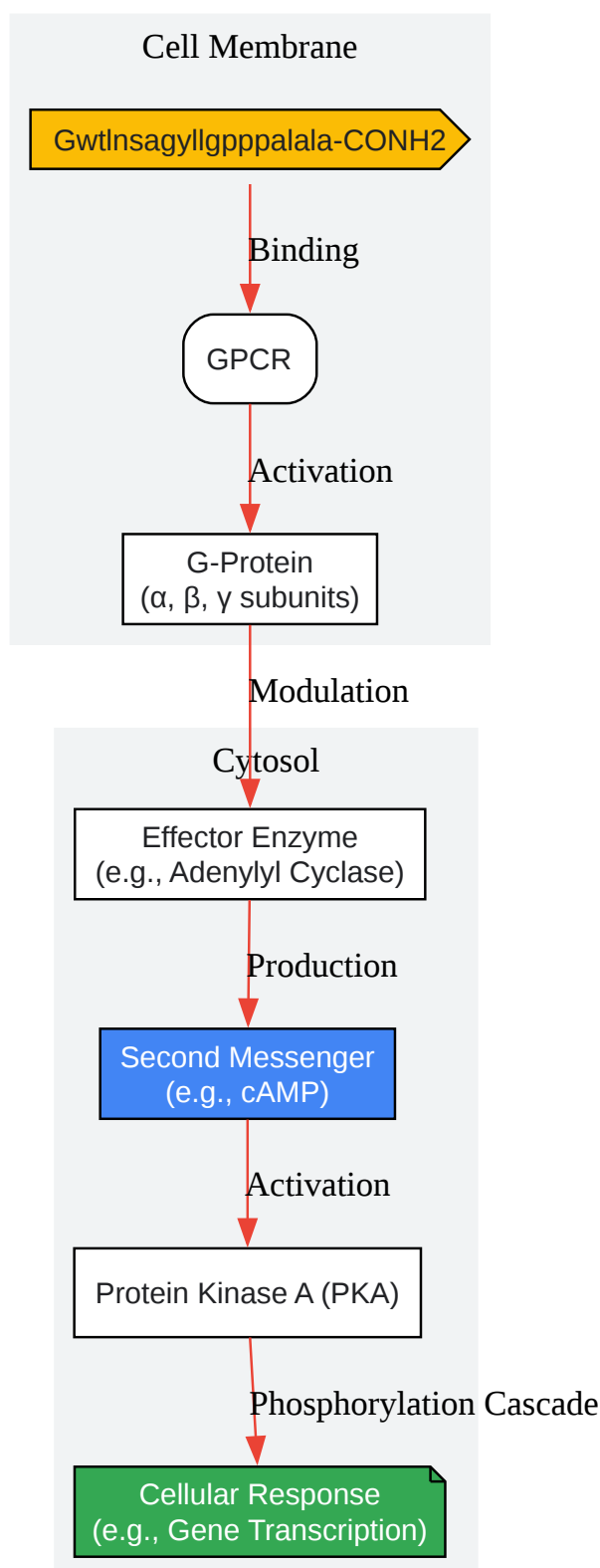
The analysis should yield a single major peak, indicating >95% purity.

The molecular weight of the purified peptide is confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS).

Parameter	Expected Value
Chemical Formula	C ₁₀₉ H ₁₆₈ N ₂₈ O ₂₄
Monoisotopic Mass	2282.28 Da
Average Mass	2284.59 Da
Observed [M+2H] ²⁺	~1142.15 m/z
Observed [M+3H] ³⁺	~761.77 m/z

Potential Signaling Pathway Involvement

While the biological function of **GwtInsagyllgpppalala-CONH₂** is under investigation, peptides of this nature often act as ligands for G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling cascade initiated by peptide binding.



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Diagram 3: Hypothetical GPCR signaling pathway for a peptide ligand.

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